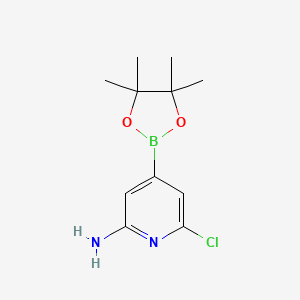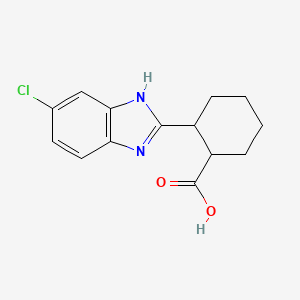
Acide cyclohexane-1-carboxylique, 2-(5-chloro-1H-1,3-benzodiazol-2-yl)-
Vue d'ensemble
Description
2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H15ClN2O2 and its molecular weight is 278.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Le composé présente un potentiel en tant qu’agent antimicrobien. Les dérivés du 1,3-diazole, qui est structurellement similaire au fragment benzodiazole du composé, ont montré des activités antibactériennes et antimycobactériennes significatives. Ceci suggère que notre composé pourrait être synthétisé en dérivés qui ciblent des voies microbiennes spécifiques, offrant une nouvelle voie pour traiter les souches résistantes de bactéries .
Propriétés anti-inflammatoires
L’inflammation est une réponse biologique complexe à des stimuli nocifs. Le noyau benzodiazole est connu pour posséder des propriétés anti-inflammatoires, qui pourraient être exploitées dans le développement de nouveaux médicaments anti-inflammatoires. En modifiant le groupe cyclohexane-1-carboxylique, il peut améliorer la capacité du composé à inhiber les enzymes clés de la voie inflammatoire .
Potentiel antitumoral
Les composés ayant une structure benzodiazole ont été évalués pour leur potentiel antitumoral contre diverses lignées cellulaires. La présence du groupe 5-chloro-1H-1,3-benzodiazol-2-yl pourrait être essentielle pour perturber la prolifération des cellules cancéreuses. La recherche pourrait se concentrer sur la synthèse d’analogues pour déterminer la relation structure-activité la plus efficace pour la thérapie anticancéreuse .
Activité antidiabétique
La gestion du diabète implique la régulation des taux de sucre dans le sang. Les dérivés du benzodiazole se sont avérés prometteurs en tant qu’agents antidiabétiques, ce qui indique que notre composé pourrait être un point de départ pour le développement de nouveaux médicaments qui modulent la libération d’insuline ou le métabolisme du glucose .
Effets antihistaminiques
L’histamine joue un rôle important dans les réactions allergiques. La clémizole, un agent antihistaminique connu, contient un cycle imidazole similaire au cycle benzodiazole de notre composé. Ceci suggère des applications potentielles dans le traitement des allergies en bloquant les récepteurs de l’histamine ou en inhibant la libération d’histamine .
Applications antivirales
La recherche en cours de médicaments antiviraux pourrait bénéficier de l’exploration des dérivés du benzodiazole. Les caractéristiques structurales de notre composé peuvent interférer avec les processus de réplication virale, offrant une voie vers de nouvelles thérapies antivirales .
Propriétés antioxydantes
Le stress oxydatif contribue à diverses maladies, y compris les troubles neurodégénératifs. Le noyau benzodiazole a démontré des activités antioxydantes, qui pourraient être exploitées dans le développement de médicaments neuroprotecteurs ou dans la gestion des affections causées par les dommages oxydatifs .
Activités antihelminthiques et antifongiques
Enfin, le composé pourrait être étudié pour son potentiel à traiter les infections par des vers parasites (helminthes) et les infections fongiques. Le fragment benzodiazole a été associé à des propriétés antihelminthiques et antifongiques, ce qui pourrait conduire à de nouveaux traitements pour ces types d’infections .
Mécanisme D'action
Target of Action
It is known that compounds containing an imidazole ring, such as this one, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The exact interaction would depend on the specific target and the structure of the compound .
Biochemical Pathways
, imidazole derivatives are known to influence a wide range of pathways. These include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized by the liver and excreted primarily through the kidneys .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could be diverse, depending on the specific target and the context of the interaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid . Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Propriétés
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVOPJNIGSYPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC3=C(N2)C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


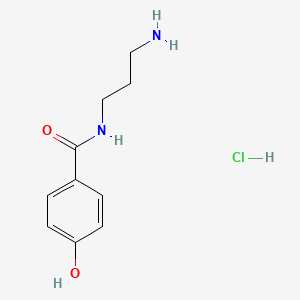
![[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1520796.png)
![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B1520798.png)
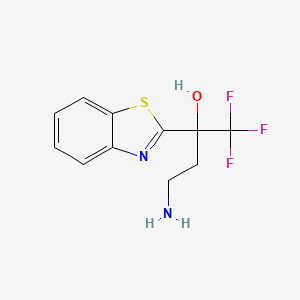
![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B1520802.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B1520803.png)
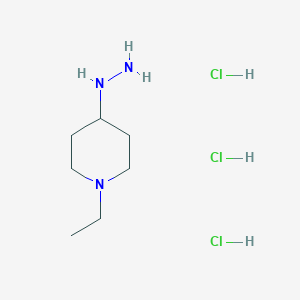
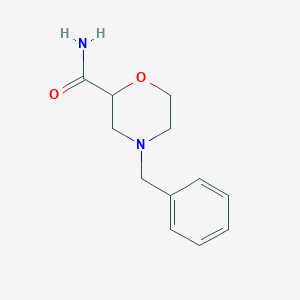
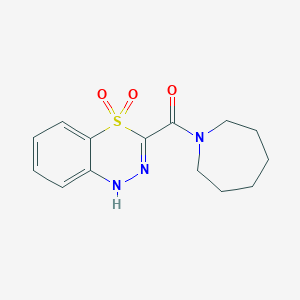
![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)
![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)
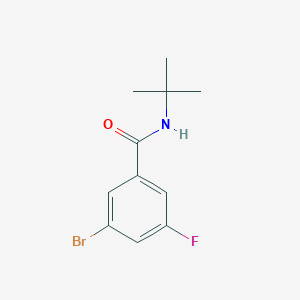
![2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde](/img/structure/B1520816.png)
